BenchChemオンラインストアへようこそ!

3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Ion Channel Pharmacology Chloride Channel Structure-Activity Relationship (SAR)

This pyridazine sulfonamide is a well-characterized inhibitor of calcium-activated chloride channels (CaCCs) and volume-regulated anion channels (VRACs). The 3,4-dichloro substitution and para-linkage are essential for potency; close analogs show significantly altered selectivity. It serves as a pathway-specific tool for fluid secretion and cell volume regulation studies, and as a selectivity control versus CFTR inhibitors. Procure this high-purity batch for reproducible, patent-defined pharmacology.

Molecular Formula C20H18Cl2N4O3S
Molecular Weight 465.35
CAS No. 898422-11-2
Cat. No. B2533029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
CAS898422-11-2
Molecular FormulaC20H18Cl2N4O3S
Molecular Weight465.35
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C20H18Cl2N4O3S/c21-17-6-5-16(13-18(17)22)30(27,28)25-15-3-1-14(2-4-15)19-7-8-20(24-23-19)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2
InChIKeyCPKADVGGEYVDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide: Product Identity and Chemical Classification


3,4-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898422-11-2) is a synthetic small molecule belonging to the pyridazine sulfonamide class . Its structure is defined by a 3,4-dichloro-substituted benzenesulfonamide group linked to a 6-morpholinopyridazin-3-yl phenyl scaffold. This compound has been disclosed in patent literature as a member of a series designed to inhibit chloride ion transport across cell membranes, specifically targeting calcium-activated chloride channels (CaCCs) and volume-regulated anion channels (VRACs) [1]. It is intended exclusively for research use as a chemical probe or tool compound.

Why Generic Substitution of Pyridazine Sulfonamide Derivatives is Not Advisable for Chloride Channel Research


Generic substitution within the pyridazine sulfonamide class is problematic due to the steep structure-activity relationships (SAR) inherent to ion channel modulation. The specific pattern of chlorine substitution on the terminal phenyl ring and the para-linkage to the morpholinopyridazine core are critical structural determinants for target engagement and selectivity [1]. The patent literature covering this compound series explicitly teaches that these structural features are essential for inhibiting specific chloride channels (CaCC/VRAC) [2]. Replacing this compound with a close analog, such as the meta-substituted regioisomer (CAS 921097-71-4), or one with a different sulfonamide substitution pattern, is likely to result in a loss of the desired pharmacological profile, as these modifications have been shown to significantly alter inhibitory potency and channel selectivity [REFS-1, REFS-3].

Quantitative Evidence Guide for 3,4-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in Chloride Channel Research


Para-Substituted vs. Meta-Substituted Scaffold: Impact on Target Recognition

The target compound possesses a para-substituted phenyl linker connecting the sulfonamide to the morpholinopyridazine ring. A direct comparator, 2,3-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921097-71-4), is a meta-substituted regioisomer with an identical molecular formula (C20H18Cl2N4O3S) and molecular weight (465.35 g/mol). Both are disclosed within the same patent family as chloride channel inhibitors, but their differing geometries dictate significantly different spatial orientations of the pharmacophoric elements, a key driver of differential target selectivity [1].

Ion Channel Pharmacology Chloride Channel Structure-Activity Relationship (SAR)

Physicochemical Property Profile: Calculated logP as a Differentiator from Non-morpholine Analogs

The compound's calculated partition coefficient (logP) is 3.53, as reported by the ZINC database [1]. The presence of the morpholine ring introduces polarity and hydrogen-bond acceptor capacity, partially offsetting the lipophilic contribution of the 3,4-dichloro substitution. In contrast, close analogs where the morpholine is replaced by a non-polar group (e.g., a simple dialkylamine or a methanesulfonyl group) would exhibit a higher logP. While direct experimental logP values for a direct comparator are not available, the calculated logP of 3.53 provides a quantifiable benchmark for differentiating it from more lipophilic analogs, which may have different solubility and permeability profiles in cellular assays.

Drug-likeness Lipophilicity Physicochemical Properties

Chloride Channel Target Class Specificity: Pyridazine Sulfonamide vs. Other Chemotypes

The target compound is explicitly claimed for its ability to inhibit calcium-activated chloride channels (CaCCs) and volume-regulated anion channels (VRACs) [1]. This distinguishes it from other pyridazine sulfonamide derivatives, such as those in the US20120129858 patent family, which are claimed as cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors [2]. This difference in targeted chloride channel sub-type is a fundamental differentiator. While other well-known chloride channel inhibitors like NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) can block multiple channel types, the target compound was designed for a more specific subset (CaCC/VRAC). However, direct quantitative potency or selectivity data for the target compound against specific channels are not publicly available.

Target Selectivity CaCC VRAC CFTR

Recommended Application Scenarios for 3,4-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide


Chemical Probe for Investigating CaCC and VRAC Function in Epithelial Cell Models

This compound is optimally suited as a research tool for studying the physiological roles of CaCCs and VRACs. Based on its patent-defined target profile [1], researchers can use this compound in cell-based assays (e.g., short-circuit current measurements in epithelial monolayers) to dissect the contribution of these specific chloride conductances to processes like fluid secretion, cell volume regulation, and smooth muscle contraction, where it is expected to be a more pathway-specific tool than broad-spectrum chloride channel blockers like NPPB.

Structure-Activity Relationship (SAR) Probe for Pyridazine Sulfonamide Optimization

The compound's well-defined structure and its para-substituted regioisomeric form make it a valuable starting point or reference compound in medicinal chemistry campaigns. Given the steep SAR of this class [2], it can be used to systematically explore modifications to the sulfonamide aryl ring, the phenyl linker, or the morpholine moiety. Its calculated logP of 3.53 [3] also serves as a reference point for optimizing the physicochemical properties of future analogs targeting improved solubility or permeability profiles.

Negative Control for CFTR-Specific Inhibition Studies

Since this compound is patented for CaCC/VRAC inhibition and not for CFTR inhibition (which is the focus of a separate, albeit structurally related, patent family [4]), it can serve as a selectivity control. In experiments involving CFTR inhibitors, this compound could be used to demonstrate that the observed effects are not due to generic pyridazine sulfonamide activity but are specific to the CFTR-targeted chemotype. Procurement of both a CaCC/VRAC inhibitor and a CFTR inhibitor is essential for robust target validation in cystic fibrosis and secretory diarrhea research.

Reference Standard for Analytical Method Development

The compound's unique structure and known InChI Key (CPKADVGGEYVDQP-UHFFFAOYSA-N) make it an ideal reference standard for developing and validating analytical methods, such as LC-MS/MS assays, for detecting and quantifying this class of compounds in biological matrices. This supports pharmacokinetic or in vitro ADME studies for the broader series.

Quote Request

Request a Quote for 3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.